molecular formula C11H14FNO2S B2801878 N-cyclopentyl-2-fluorobenzenesulfonamide CAS No. 1090446-38-0

N-cyclopentyl-2-fluorobenzenesulfonamide

Cat. No.: B2801878
CAS No.: 1090446-38-0
M. Wt: 243.3
InChI Key: VXBKPHKWEWRZBB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C11H14FNO2S It is a derivative of benzenesulfonamide, where a cyclopentyl group and a fluorine atom are attached to the benzene ring

Scientific Research Applications

N-cyclopentyl-2-fluorobenzenesulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonamide, cyclopentylamine, and a fluorinating agent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or acetonitrile. The temperature is maintained at a specific range to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in its activity:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-fluorobenzenesulfonamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or selectivity in biological systems.

Properties

IUPAC Name

N-cyclopentyl-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBKPHKWEWRZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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